(3,4,5-Tribromophenyl)methanol
Overview
Description
(3,4,5-Tribromophenyl)methanol is an organic compound with the molecular formula C7H5Br3O. It is characterized by the presence of three bromine atoms attached to a phenyl ring and a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3,4,5-Tribromophenyl)methanol can be synthesized through several methods. One common approach involves the bromination of phenylmethanol using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective bromination at the 3, 4, and 5 positions on the phenyl ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: (3,4,5-Tribromophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form (3,4,5-tribromophenyl)formaldehyde or (3,4,5-tribromophenyl)formic acid.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles like ammonia (NH3) or hydroxide ions (OH-) under basic conditions.
Major Products Formed:
- Oxidation products: (3,4,5-tribromophenyl)formaldehyde, (3,4,5-tribromophenyl)formic acid.
- Reduction products: Less brominated phenylmethanol derivatives.
- Substitution products: Amino or hydroxyl-substituted phenylmethanol derivatives .
Scientific Research Applications
(3,4,5-Tribromophenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of (3,4,5-tribromophenyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to interact with biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
- (2,4,6-Tribromophenyl)methanol
- (3,5-Dibromophenyl)methanol
- **
Properties
IUPAC Name |
(3,4,5-tribromophenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEPJHBPUAQSFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698749 | |
Record name | (3,4,5-Tribromophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98556-22-0 | |
Record name | (3,4,5-Tribromophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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